molecular formula C12H12O4 B13805980 8-Hydroxy-7-methoxy-3,4-dimethylchromen-2-one

8-Hydroxy-7-methoxy-3,4-dimethylchromen-2-one

Cat. No.: B13805980
M. Wt: 220.22 g/mol
InChI Key: FNAUDGFPYJGAIT-UHFFFAOYSA-N
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Description

8-Hydroxy-7-methoxy-3,4-dimethylchromen-2-one is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a hydroxy group at the 8th position, a methoxy group at the 7th position, and two methyl groups at the 3rd and 4th positions on the chromen-2-one skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7-methoxy-3,4-dimethylchromen-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable chromone derivative.

    Methoxylation: Introduction of the methoxy group at the 7th position can be achieved using methanol and an acid catalyst.

    Methylation: The methyl groups at the 3rd and 4th positions can be introduced using methyl iodide and a base such as potassium carbonate.

    Hydroxylation: The hydroxy group at the 8th position can be introduced using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-7-methoxy-3,4-dimethylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the chromone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 8-oxo-7-methoxy-3,4-dimethylchromen-2-one.

    Reduction: Formation of 8-hydroxy-7-methoxy-3,4-dimethylchroman-2-one.

    Substitution: Formation of various substituted chromones depending on the nucleophile used.

Scientific Research Applications

8-Hydroxy-7-methoxy-3,4-dimethylchromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Hydroxy-7-methoxy-3,4-dimethylchromen-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone: Similar structure but with different functional groups.

    4-Hydroxy-7-methoxy-3-(1-phenyl-propyl)-chromen-2-one: Similar chromone skeleton with different substituents.

    3-(3,4-Dimethoxyphenyl)-8-hydroxy-7-methoxy-2,3-dihydro-4H-chromen-4-one: Similar structure with additional methoxy groups.

Uniqueness

8-Hydroxy-7-methoxy-3,4-dimethylchromen-2-one is unique due to its specific combination of hydroxy, methoxy, and methyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-hydroxy-7-methoxy-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-6-7(2)12(14)16-11-8(6)4-5-9(15-3)10(11)13/h4-5,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAUDGFPYJGAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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